molecular formula C17H14Cl2N2OS B2532779 {5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol CAS No. 318248-40-7

{5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol

Cat. No. B2532779
CAS RN: 318248-40-7
M. Wt: 365.27
InChI Key: NOWWLOKUBAFHDO-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .


Molecular Structure Analysis

The compound has a pyrazole ring substituted with a phenyl group and a methyl group at one position, and a phenylsulfanyl-substituted dichlorophenyl group at another position. The dichlorophenyl group is a common motif in many pharmaceutical compounds, contributing to their lipophilicity and binding affinity .


Chemical Reactions Analysis

As an organic compound containing a pyrazole ring, it can undergo various chemical reactions typical of aromatic compounds, such as electrophilic substitution. The presence of electron-withdrawing chloro groups on the phenyl ring might activate the compound towards nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As an organic compound, it’s likely to be soluble in organic solvents. The presence of polar groups like sulfanyl (–SH) could also impart some degree of water solubility .

Scientific Research Applications

Synthesis and Structure

Compounds similar to "{5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol" have been synthesized and characterized for their structure and potential applications. For instance, N-phenylpyrazolyl aryl methanones derivatives, which include similar structural features, have been synthesized and characterized using various methods like NMR, FT-IR, and HRMS. These compounds exhibit favorable herbicidal and insecticidal activities (Wang et al., 2015).

Biological Activities

Several studies have focused on the biological activities of compounds structurally similar to "this compound". Some of these compounds have demonstrated significant antimicrobial and anticancer activities. For example, pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed promising in vitro antimicrobial and anticancer activity, with some exhibiting higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).

Antimicrobial and Anticancer Agents

Pyrazole derivatives, including those with structures related to "this compound", have been explored as potential antimicrobial and anticancer agents. Compounds with pyrazolo[4,3-d]-pyrimidine derivatives and oxa/thiadiazolyl moieties have been synthesized and evaluated for their potential in this regard. These studies have shown good to excellent antimicrobial activity, indicating the potential of these compounds as antimicrobial and anticancer agents (Katariya et al., 2021).

Molecular Docking and Synthesis

The synthesis of pyrazole derivatives and their subsequent evaluation through molecular docking studies have been a focus of research. These compounds have been synthesized using various methods, including microwave-assisted synthesis, and evaluated for their biological activities, such as anti-inflammatory and antibacterial properties. Molecular docking results, along with biological data, suggest these compounds could be beneficial as molecular templates for various biological activities (Ravula et al., 2016).

Future Directions

Compounds with a pyrazole core are of significant interest in medicinal chemistry due to their wide range of biological activities. Future research could explore the biological activity of this compound, potential therapeutic applications, and optimization of its properties through structural modifications .

properties

IUPAC Name

[5-(2,6-dichlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2OS/c1-21-17(23-16-13(18)8-5-9-14(16)19)12(10-22)15(20-21)11-6-3-2-4-7-11/h2-9,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWWLOKUBAFHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CO)SC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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